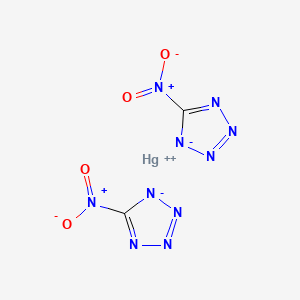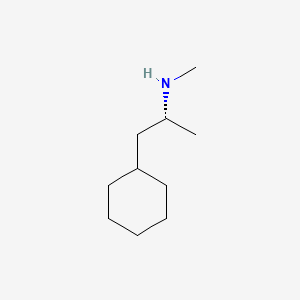
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone is a chemical compound that belongs to the class of isothiazolones. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial applications. This compound, in particular, has a unique structure that includes an isopropylsulfonyl group and a phenyl group attached to the isothiazolone ring, which contributes to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone typically involves the reaction of 4-phenyl-3(2H)-isothiazolone with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.
Substitution: The isopropylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide intermediates.
Substitution: Various substituted isothiazolone derivatives depending on the nucleophile used.
科学的研究の応用
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use as a biocide.
Medicine: Studied for its potential therapeutic effects, particularly in antimicrobial treatments.
Industry: Employed as a preservative in products such as paints, coatings, and personal care items due to its ability to inhibit microbial growth.
作用機序
The mechanism of action of 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone involves the inhibition of microbial enzymes and disruption of cell membrane integrity. The isothiazolone ring interacts with thiol groups in microbial proteins, leading to the inactivation of essential enzymes and subsequent cell death. This compound targets multiple pathways, making it effective against a broad spectrum of microorganisms.
類似化合物との比較
Similar Compounds
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Another isothiazolone derivative with strong antimicrobial properties.
2-Methyl-4-isothiazolin-3-one: Known for its use as a preservative in various formulations.
1,2-Benzisothiazolin-3-one: Widely used in industrial applications for its antimicrobial activity.
Uniqueness
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone stands out due to its unique combination of the isopropylsulfonyl and phenyl groups, which enhance its stability and antimicrobial efficacy. Its specific structure allows for targeted interactions with microbial enzymes, making it a potent biocide with diverse applications.
特性
| 64445-68-7 | |
分子式 |
C12H13NO3S2 |
分子量 |
283.4 g/mol |
IUPAC名 |
4-phenyl-5-propan-2-ylsulfonyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H13NO3S2/c1-8(2)18(15,16)12-10(11(14)13-17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14) |
InChIキー |
ORGUHJBOXDGGRP-UHFFFAOYSA-N |
正規SMILES |
CC(C)S(=O)(=O)C1=C(C(=O)NS1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





